dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane
Overview
Description
Cy-vBRIDP, also known as Dicyclohexyl(1-methyl-2,2-diphenylvinyl)phosphine or 2-(Dicyclohexylphosphino)-1,1-diphenyl-1-propene, is a phosphine ligand . It has an empirical formula of C27H35P and a molecular weight of 390.54 .
Molecular Structure Analysis
The molecular structure of Cy-vBRIDP consists of a phosphorus atom bonded to a vinyl group (1-methyl-2,2-diphenylvinyl) and two cyclohexyl groups . The InChI string representation of its structure isInChI=1S/C27H35P/c1-22(27(23-14-6-2-7-15-23)24-16-8-3-9-17-24)28(25-18-10-4-11-19-25)26-20-12-5-13-21-26/h2-3,6-9,14-17,25-26H,4-5,10-13,18-21H2,1H3
. Chemical Reactions Analysis
Cy-vBRIDP is suitable for various types of coupling reactions, including Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical and Chemical Properties Analysis
Cy-vBRIDP is a solid at room temperature. Its melting point is between 124-130 °C . It has a high logP value of 7.8, indicating that it is very hydrophobic .Scientific Research Applications
Mitochondrial Research and Disease Modeling
Cybrid technology, involving the creation of cytoplasmic hybrids (cybrids), has been instrumental in mitochondrial research, particularly in understanding mitochondrial DNA (mtDNA) mutations and their impacts. This technique allows the expression of selected mtDNA sequences against a fixed nuclear DNA background. Studies using cybrids have provided insights into the effects of mtDNA mutations on mitochondrial biochemistry, mtDNA-nDNA compatibility, and the integrity of mtDNA in individuals without previously defined mtDNA mutations. These insights have been valuable in understanding mtDNA genotype-functional phenotype relationships in various mitochondriopathies (Swerdlow, 2007) (Wilkins, Carl, & Swerdlow, 2014).
Ethical Aspects of Cybrid Research
The ethical challenges of cybrid research, particularly in the context of cytoplasmic hybrid embryos, have been a topic of discussion. Addressing these ethical considerations is crucial for advancing research in this area while adhering to ethical standards (Camporesi & Boniolo, 2008).
Mitochondrial Replacement Therapy
Cybrid technology has been used in mitochondrial replacement therapy, particularly in the context of diseases like Leber's hereditary optic neuropathy (LHON). This involves replacing pathogenic mtDNA mutations with wildtype mtDNA, demonstrating the potential for therapeutic interventions in mitochondrial diseases (Wong et al., 2017).
Cancer Research
Cybrid models have also been employed in cancer research to study the role of mitochondria in tumor properties and metastasis. Studies have shown how the introduction of non-cancerous mitochondria into cancer cells can reverse various oncogenic characteristics, highlighting the significance of mitochondrial-nuclear cross-talk in cancer therapy (Kaipparettu et al., 2013).
Plant Breeding and Agriculture
In agriculture, cybrid technology has been used to create cybrids in citrus plants, offering insights into how genome rearrangement and cell compartment interplay affect plant physiology and performance. This has implications for plant breeding and developing varieties adaptable to a wide range of conditions (Faddetta et al., 2018).
Toxicology
Cybrid models are also proposed for studying toxicologic poisoning. This application of mitochondrial medicine can potentially advance the understanding of bioenergetics in various disease states, including toxicologic conditions (Jang, Lampe, & Becker, 2015).
Pathological Cell Process Modeling
Modeling pathological processes in cells using cybrids is a promising approach for understanding the dysfunction of the mitochondrial genome and molecular cellular pathological processes. This can aid in the development of therapeutic approaches for various human diseases (Sazonova et al., 2018).
Mechanism of Action
Target of Action
Cy-vBRIDP is a type of phosphine ligand . Ligands are molecules that bind to other (usually larger) molecules, and phosphine ligands, in particular, are known for their role in palladium-catalyzed coupling reactions . The primary targets of Cy-vBRIDP are palladium species involved in these reactions .
Mode of Action
The interaction of Cy-vBRIDP with its targets involves the formation of a catalyst system. This system effectively catalyzes coupling reactions of a wide range of aryl halides with arylboronic acids, amines, and aryl ketones . The unique structure of Cy-vBRIDP, which provides high electron density on phosphorus, enhances the initial oxidative addition to the aryl halide and the final reductive elimination step of the catalytic cycle .
Biochemical Pathways
The primary biochemical pathway affected by Cy-vBRIDP is the cross-coupling reaction pathway. This pathway involves the formation of carbon-carbon and carbon-nitrogen bonds, which are key steps in the synthesis of many types of natural products, fine chemicals, pharmaceutical intermediates, and polymers . The use of Cy-vBRIDP enhances the efficiency of these reactions, particularly when using less active aryl chlorides .
Result of Action
The molecular effect of Cy-vBRIDP’s action is the facilitation of bond formation in cross-coupling reactions . On a cellular level, this can lead to the synthesis of a wide variety of compounds, depending on the specific reactants used. These compounds can have various effects, from serving as building blocks in polymer production to acting as active pharmaceutical ingredients .
Action Environment
The action of Cy-vBRIDP can be influenced by various environmental factors. For instance, its stability in air is due to its unique structure that prevents oxidation to phosphine oxides . The efficiency of the reactions it catalyzes can also be affected by factors such as temperature and the presence of other substances in the reaction mixture . .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Cy-vBRIDP plays a significant role in biochemical reactions, particularly in catalysis. It is known to interact with various enzymes and proteins, facilitating reactions such as Buchwald-Hartwig cross-coupling, Heck reaction, Hiyama coupling, Negishi coupling, Sonogashira coupling, Stille coupling, and Suzuki-Miyaura coupling . The nature of these interactions involves the formation of complexes with transition metals, which then act as catalysts to accelerate the reaction rates. Cy-vBRIDP’s ability to stabilize these metal complexes makes it a valuable tool in synthetic chemistry.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cy-vBRIDP can change over time due to its stability and degradation. Cy-vBRIDP is generally stable when stored at temperatures between 2-8°C . Prolonged exposure to higher temperatures or reactive environments may lead to its degradation, reducing its effectiveness in biochemical reactions. Long-term studies have shown that Cy-vBRIDP can have lasting effects on cellular function, with some changes in gene expression and metabolic activity persisting even after the compound is no longer present.
Properties
IUPAC Name |
dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35P/c1-22(27(23-14-6-2-7-15-23)24-16-8-3-9-17-24)28(25-18-10-4-11-19-25)26-20-12-5-13-21-26/h2-3,6-9,14-17,25-26H,4-5,10-13,18-21H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSBPYCREGBACF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)P(C3CCCCC3)C4CCCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40475778 | |
Record name | Cy-vBRIDP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40475778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
384842-24-4 | |
Record name | Cy-vBRIDP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40475778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.